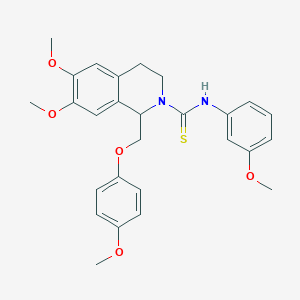
6,7-ジメトキシ-1-((4-メトキシフェノキシ)メチル)-N-(3-メトキシフェニル)-3,4-ジヒドロイソキノリン-2(1H)-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C27H30N2O5S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的特性と薬用用途
この化合物は、興味深い薬理学的特性を示し、さまざまな治療用途において関連性があります。潜在的な用途には、以下のようなものがあります。
鎮痛および抗炎症作用:研究によると、この化合物は鎮痛(痛みを軽減する)および抗炎症作用を持つ可能性があります。 痛みや炎症の管理のための潜在的な薬剤候補として検討することができます .
天然物化学
- 精油中での存在:この化合物は、レモングラスオイル、イランイランオイル、バレリアンオイルなどの精油に天然に存在します。 これらのオイルは、さまざまな用途を持つ生物活性化合物の豊富な供給源です .
安全性に関する考慮事項
- 毒性と取り扱い:一般的には安全とされていますが、取り扱いには注意が必要です。過剰な蒸気や粉塵を吸い込まないようにしてください。 この化合物を取り扱う際には、保護具を着用する必要があります .
結論
“6,7-ジメトキシ-1-((4-メトキシフェノキシ)メチル)-N-(3-メトキシフェニル)-3,4-ジヒドロイソキノリン-2(1H)-カルボチオアミド”は、薬理学から天然物化学に至るまで、さまざまな分野で有望な存在です。 研究者はその潜在的な用途を探求し続けており、その可能性を最大限に引き出すにはさらなる研究が必要です . 詳細な情報が必要な場合や具体的な質問がある場合は、お気軽にお問い合わせください! 😊
生物活性
The compound 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule with potential therapeutic applications. Its structural properties suggest a range of biological activities, particularly in the modulation of neurotransmitter systems and muscle contractility.
Chemical Structure and Properties
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.531 g/mol
- IUPAC Name : 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are critical for cognitive functions and memory formation .
Biochemical Pathways
The interaction with NMDA receptors suggests that this compound may affect several downstream signaling pathways:
- Calcium Signaling : The compound has been shown to increase cytosolic calcium levels, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.
- Neuronal Activity : By modulating NMDA receptor activity, it may also impact neuronal firing rates and synaptic strength.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Neuroprotective Effects
Studies have suggested that compounds similar to this isoquinoline derivative can provide neuroprotective benefits by enhancing synaptic transmission and reducing excitotoxicity associated with neurodegenerative diseases.
2. Muscle Contractility Modulation
In experimental models, the compound has been observed to affect smooth muscle contractility. For instance, it was shown to reduce calcium-dependent contractions in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .
3. Antidepressant-like Effects
Research has indicated potential antidepressant-like effects through modulation of serotonergic systems, which may be beneficial in treating mood disorders .
Study on Smooth Muscle Activity
A significant study investigated the effects of a related isoquinoline compound on smooth muscle contractility. The findings revealed:
- A reduction in spontaneous contractile activity in smooth muscle tissues when treated with the compound.
- Immunohistochemical analysis showed a 47% reduction in 5-HT receptor activity, indicating an inhibitory effect on serotonergic signaling pathways .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C. This property is essential for its application in various experimental settings.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO5 |
| Molecular Weight | 447.531 g/mol |
| Solubility | >10 mg/ml in DMSO |
| Mechanism of Action | Positive allosteric modulator of NMDA receptors |
| Biological Activities | Neuroprotective, Muscle contractility modulation, Antidepressant-like effects |
特性
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)14-18(23)12-13-29(24)27(35)28-19-6-5-7-22(15-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOQLPJXZGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














